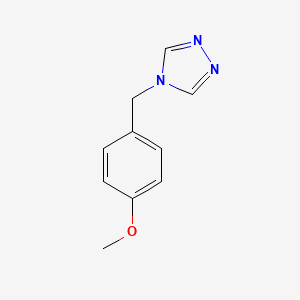
5-(4-fluorophenyl)-1H-imidazol-2-amine
Übersicht
Beschreibung
The compound “5-(4-fluorophenyl)-1H-imidazol-2-amine” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There is no specific information available on the synthesis of “5-(4-fluorophenyl)-1H-imidazol-2-amine”. However, a related compound, “5-(4-fluorophenyl)-1H-pyrazol-3-amine”, was synthesized through a process involving the condensation of 3,5-diiodosalicylaldehyde and sulfadiazine2.Molecular Structure Analysis
The molecular structure of “5-(4-fluorophenyl)-1H-imidazol-2-amine” is not readily available. However, a related compound, “5-(4-fluorophenyl)-1H-pyrazol-3-amine”, has been studied. The compound was characterized by 1H NMR, 13C NMR, and X-ray crystallography3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “5-(4-fluorophenyl)-1H-imidazol-2-amine”. However, a related compound, “5-(4-fluorophenyl)-1H-pyrazol-3-amine”, was synthesized through a condensation reaction2.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-fluorophenyl)-1H-imidazol-2-amine” are not readily available. However, a related compound, “5-(4-fluorophenyl)valeric acid”, has a molecular weight of 196.22 g/mol, a topological polar surface area of 37.3 Ų, and a XLogP3 of 2.81.Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was successfully synthesized .
- Methods : The synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
- Results : The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary : The synthesized compound showed potential as an ERα inhibitor, because its binding affinity to ERα is close to that of 4-OHT as a native ligand .
- Methods : Molecular docking study was performed to determine the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) .
- Results : The binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was found to be close to 4-OHT as a native ligand .
Application in Antimicrobial Drugs
- Field : Medicinal Chemistry
- Summary : Quinoline derivatives, which are structurally similar to imidazole, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Application in Anticancer Drugs
- Field : Medicinal Chemistry
- Summary : Certain quinoline derivatives have shown potent anticancer activity .
- Methods : The anticancer activity of these compounds is evaluated using various in vitro and in vivo models .
- Results : Among the series of synthesized compounds, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione displayed the most potent anticancer activity compared with 5-fluorouracil as a positive control .
Application in Drug Discovery
- Field : Medicinal Chemistry
- Summary : Chemical modification of quinoline, a compound structurally similar to imidazole, is one of the commonest approaches used in drug discovery .
- Methods : This approach results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .
- Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Application in Synthesis of New Compounds
- Field : Organic Chemistry
- Summary : A novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid has been reported .
- Methods : The details of the synthesis process are proprietary and not publicly available .
- Results : The synthesized compound could potentially have various applications in medicinal chemistry .
Safety And Hazards
The safety and hazards of “5-(4-fluorophenyl)-1H-imidazol-2-amine” are not readily available. However, a related compound, “5-(4-fluorophenyl)valeric acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system56.
Zukünftige Richtungen
There is no specific information available on the future directions of “5-(4-fluorophenyl)-1H-imidazol-2-amine”. However, the development of F18 labeled PET perfusion tracers, which include fluorophenyl groups, has gathered considerable interest due to their potential in non-invasive detection and evaluation of coronary artery disease7.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHNVGOEKUWHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515124 | |
| Record name | 5-(4-Fluorophenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1H-imidazol-2-amine | |
CAS RN |
60472-17-5 | |
| Record name | 5-(4-Fluorophenyl)-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-fluorophenyl)-1H-imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



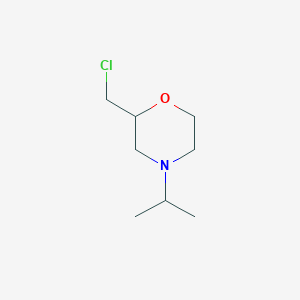
![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)
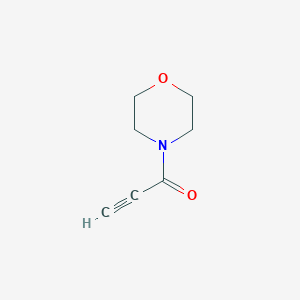
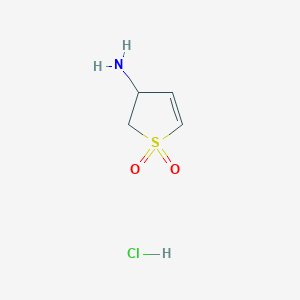
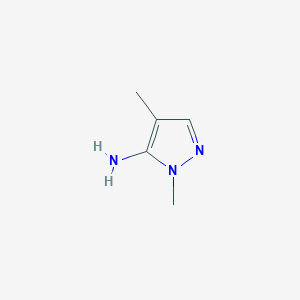

![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)


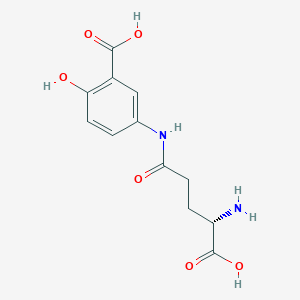
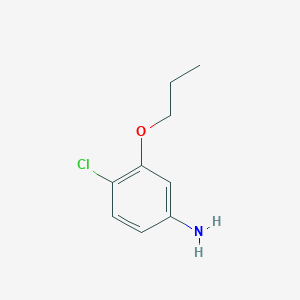
![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)

